molecular formula C29H48NOPS B6288643 [S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2622154-87-2

[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6288643
CAS No.: 2622154-87-2
M. Wt: 489.7 g/mol
InChI Key: ANDAEMPIIGEHED-DCHPEXOPSA-N
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Preparation Methods

The synthesis of [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide involves multiple steps, typically starting with the preparation of the phosphine and sulfinamide precursors. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide involves its ability to act as a ligand, forming complexes with metal ions and other molecules. The phosphine group can coordinate with metal centers, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to catalyze various chemical reactions .

Comparison with Similar Compounds

[S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide can be compared with other similar compounds, such as:

    [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-naphthalenylmethyl]-2-methyl-2-propanesulfinamide: Similar structure but with a naphthalenyl group instead of an adamantyl group.

    [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-biphenylmethyl]-2-methyl-2-propanesulfinamide: Contains a biphenyl group, offering different steric and electronic properties.

    [S®]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-phenylmethyl]-2-methyl-2-propanesulfinamide: A simpler structure with a phenyl group, used for comparison in reactivity studies .

Properties

IUPAC Name

(R)-N-[(S)-1-adamantyl-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDAEMPIIGEHED-DCHPEXOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C23CC4CC(C2)CC(C4)C3)N[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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